![molecular formula C6H6N4OS B13827829 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI)](/img/structure/B13827829.png)
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI)
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Overview
Description
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI).
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pteridinone derivatives.
Scientific Research Applications
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pteridinone: A closely related compound with similar structural features but lacking the thioxo group.
Quinazolinone: Another heterocyclic compound with a similar ring system but different functional groups.
Benzothiazole: Shares the thiazole ring but differs in the overall structure and properties.
Uniqueness: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry and other fields.
Biological Activity
4(1H)-Pteridinone, 2,3,7,8-tetrahydro-2-thioxo-(9CI) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C6H6N4OS with a CAS registry number of 444810-00-8. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pteridinone core with a thioxo group, which contributes to its unique biological activity. The chemical structure can be represented as follows:
Molecular Characteristics
- Molecular Weight: 182.201 g/mol
- IUPAC Name: 2-sulfanylidene-7,8-dihydro-1H-pteridin-4-one
- Synonyms: 2-thioxo-2,3,7,8-tetrahydropteridin-4(1H)-one
Research indicates that 4(1H)-Pteridinone exhibits various mechanisms of action that contribute to its biological effects:
- Antioxidant Activity: The compound has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties: Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, which may have implications for cancer therapy and metabolic disorders.
Case Studies and Research Findings
-
Antioxidant Activity Study:
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce reactive oxygen species (ROS) in vitro. The results indicated a significant decrease in oxidative damage in cellular models treated with the compound compared to controls.
-
Antimicrobial Efficacy:
- Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of 4(1H)-Pteridinone against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
-
Enzyme Inhibition:
- A study reported in Bioorganic & Medicinal Chemistry Letters investigated the inhibition of dihydrofolate reductase (DHFR) by 4(1H)-Pteridinone. The compound showed promising inhibition kinetics with an IC50 value of 50 µM, suggesting potential as a lead compound for developing antifolate drugs.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antioxidant | Significant reduction in ROS | Journal of Medicinal Chemistry |
Antimicrobial | MIC against S. aureus: 32 µg/mL; E. coli: 64 µg/mL | Smith et al., 2023 |
Enzyme Inhibition | IC50 = 50 µM for DHFR | Bioorganic & Medicinal Chemistry Letters |
Properties
Molecular Formula |
C6H6N4OS |
---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-sulfanylidene-7,8-dihydro-1H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1H,2H2,(H3,8,9,10,11,12) |
InChI Key |
MWTYXJVZEOJJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(N1)NC(=S)NC2=O |
Origin of Product |
United States |
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